molecular formula C16H18N2O3 B1364054 2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine CAS No. 355381-67-8

2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine

Cat. No.: B1364054
CAS No.: 355381-67-8
M. Wt: 286.33 g/mol
InChI Key: WNHOPEFFCPHEDN-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-N-(4-nitrobenzyl)ethanamine is a synthetic phenethylamine derivative characterized by a 3-methoxyphenyl group attached to the ethylamine backbone and a 4-nitrobenzyl substituent on the nitrogen atom. Structurally, it belongs to the class of N-benzylphenethylamines, which are frequently explored in medicinal chemistry and neuroscience due to their interactions with serotonin (5-HT) receptors .

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-[(4-nitrophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-21-16-4-2-3-13(11-16)9-10-17-12-14-5-7-15(8-6-14)18(19)20/h2-8,11,17H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHOPEFFCPHEDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386134
Record name 2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355381-67-8
Record name 2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and 4-nitrobenzyl bromide.

    Formation of Intermediate: The 3-methoxybenzaldehyde undergoes a condensation reaction with ethanamine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield 2-(3-methoxyphenyl)ethanamine.

    Alkylation: Finally, the 2-(3-methoxyphenyl)ethanamine is alkylated with 4-nitrobenzyl bromide under basic conditions to produce the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide can be used under basic conditions.

Major Products

    Oxidation: 2-(3-hydroxyphenyl)-N-(4-nitrobenzyl)ethanamine.

    Reduction: 2-(3-methoxyphenyl)-N-(4-aminobenzyl)ethanamine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine involves its interaction with specific molecular targets. The methoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural Analogues in the NBOMe Series

The NBOMe series (e.g., 25I-NBOMe, 25C-NBOMe) shares structural similarities with the target compound, particularly the N-benzylphenethylamine backbone. Key differences include:

  • Substituent Position and Type : NBOMe compounds feature halogen (I, Br, Cl) or methyl groups at the 4-position of the phenyl ring and methoxy groups at the 2- and 5-positions. For example, 25I-NBOMe has a 4-iodo-2,5-dimethoxyphenyl group and a 2-methoxybenzyl substituent . In contrast, the target compound substitutes the phenyl ring with a single 3-methoxy group and the benzyl group with a 4-nitro moiety.
  • Receptor Affinity: NBOMe compounds are potent 5-HT₂A agonists (Ki < 1 nM), contributing to hallucinogenic effects and high toxicity . The nitro group in the target compound may reduce 5-HT₂A affinity due to steric and electronic effects but could enhance interactions with other receptors (e.g., σ or TAAR1) .

Table 1: Comparison with NBOMe Series

Compound Phenyl Substituents Benzyl Substituent 5-HT₂A Affinity (Ki) Toxicity Profile
25I-NBOMe 4-I, 2,5-OCH₃ 2-OCH₃ 0.3 nM High (fatal overdoses)
25B-NBOMe 4-Br, 2,5-OCH₃ 2-OCH₃ 0.5 nM High
Target Compound 3-OCH₃ 4-NO₂ Unknown Not reported

Methoxyphenyl Derivatives

Compounds with methoxyphenyl groups exhibit varied pharmacological profiles depending on substitution patterns:

  • N-Methyl 4-Methoxyphenethylamine : This compound lacks the benzyl substituent, featuring a methylamine group instead. It acts as a monoamine oxidase (MAO) substrate, leading to rapid metabolism and mild psychoactive effects.

Table 2: Methoxyphenyl Analogues

Compound Benzyl Substituent Key Feature Bioactivity
Target Compound 4-NO₂ Nitro enhances lipophilicity Unknown
N-Methyl 4-Methoxyphenethylamine None Rapid MAO metabolism Stimulant (low potency)
2-(3-Methoxyphenyl)-N-(pyrazole)ethanamine Pyrazole ring Heterocyclic modification Unreported (possible CNS activity)

Nitro-Substituted Analogues

Nitro groups are rare in psychoactive compounds due to metabolic instability but are explored in intermediates and prodrugs:

  • N-[2-(4-Nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine : This compound features dual nitro groups, increasing molecular weight (MW ~387.3) and polarity. It is used as a synthetic intermediate, highlighting the nitro group’s utility in chemical synthesis.
  • N-(4-Fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide : The absence of a nitro group here suggests improved stability compared to the target compound.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • The 3-methoxyphenyl group may confer moderate 5-HT receptor binding, while the 4-nitrobenzyl substituent likely reduces CNS penetration due to increased polarity .
    • Nitro groups are prone to reduction in vivo, forming reactive metabolites (e.g., hydroxylamines), which could contribute to toxicity .
  • Synthetic Routes : Analogous compounds (e.g., NBOMe derivatives) are synthesized via reductive amination between substituted phenethylamines and benzaldehydes . For the target compound, 2-(3-methoxyphenyl)ethylamine and 4-nitrobenzaldehyde could serve as precursors.

Biological Activity

2-(3-Methoxyphenyl)-N-(4-nitrobenzyl)ethanamine, also known as a nitro-substituted phenethylamine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may confer various pharmacological properties. The following sections explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C17H20N2O3
  • Molecular Weight : 300.35 g/mol
  • CAS Number : 355381-67-8

The compound features a methoxy group on the phenyl ring and a nitro group on the benzyl moiety, which are significant for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Nitro Group Activity : Nitro compounds often exhibit antimicrobial properties. The reduction of the nitro group can lead to the formation of reactive intermediates that bind to DNA, causing cellular damage and death .
  • Monoamine Transporter Interaction : Similar compounds have shown affinity for monoamine transporters, potentially influencing neurotransmitter levels in the brain, which may have implications for mood disorders and other neurological conditions .
  • Anti-inflammatory Effects : Nitro-containing compounds have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and modulating inflammatory pathways .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Type Description
Antimicrobial Exhibits potential antimicrobial activity through DNA interaction mechanisms .
Neurotransmitter Modulation May interact with monoamine transporters affecting serotonin and dopamine levels .
Anti-inflammatory Potential inhibition of COX enzymes leading to reduced inflammation .

Case Studies and Research Findings

  • Antimicrobial Studies : Research indicates that nitro-substituted compounds like this compound can effectively combat various bacterial strains. For instance, studies on similar nitro derivatives demonstrated their ability to disrupt bacterial DNA synthesis through reactive intermediates formed during nitro reduction .
  • Neuropharmacological Effects : A study involving structurally similar compounds highlighted their capacity to alter neurotransmitter dynamics in animal models. These findings suggest that this compound may have implications in treating mood disorders or neurodegenerative diseases by modulating serotonin and dopamine levels .
  • Inflammation Models : In experimental models of inflammation, compounds with similar structures have shown effectiveness in reducing markers of inflammation such as prostaglandin E2 production and neutrophil infiltration . This suggests a potential therapeutic role for this compound in inflammatory diseases.

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